(2-Pyrrolidin-1-ylquinolin-3-yl)methanol
Description
“(2-Pyrrolidin-1-ylquinolin-3-yl)methanol” is a heterocyclic compound featuring a quinoline core substituted with a pyrrolidine ring at the 2-position and a hydroxymethyl (-CH2OH) group at the 3-position.
Properties
IUPAC Name |
(2-pyrrolidin-1-ylquinolin-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-10-12-9-11-5-1-2-6-13(11)15-14(12)16-7-3-4-8-16/h1-2,5-6,9,17H,3-4,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUDWSOJEAWRAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3C=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares “(2-Pyrrolidin-1-ylquinolin-3-yl)methanol” with structurally related compounds, emphasizing molecular features, applications, and safety considerations.
Key Comparisons
Structural Diversity and Bioactivity The quinoline core in the target compound distinguishes it from pyridine/thiazole-containing analogs (e.g., ). The fluoropyridine substituent in (1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol enhances lipophilicity and metabolic stability, a trait valuable in agrochemicals . Dual hydroxymethyl groups in (1-Benzylpyrrolidine-3,4-diyl)dimethanol improve solubility, making it suitable for material science applications .
Safety Profiles All compounds share methanol’s inherent toxicity risks (e.g., flammability, systemic toxicity via inhalation or dermal exposure) . The benzyl group in (3-Amino-1-benzylpiperidin-3-yl)methanol may introduce additional irritant properties, necessitating stringent handling protocols .
Functional Group Influence Amino groups (e.g., in (3-Amino-1-benzylpiperidin-3-yl)methanol) can increase basicity, affecting solubility and receptor interactions. Thiazole rings (e.g., ) are associated with antimicrobial activity due to their ability to disrupt microbial enzyme systems.
Research Findings and Implications
- Pharmacological Potential: While direct studies on the target compound are absent, its quinoline-pyrrolidine scaffold aligns with antitumor agents like camptothecin derivatives. The hydroxymethyl group may facilitate prodrug design.
- Synthetic Challenges: Pyrrolidine-quinoline hybrids often require multi-step syntheses, including Buchwald-Hartwig amination or nucleophilic substitution, to attach the pyrrolidine ring.
- Safety Optimization: Structural modifications, such as replacing methanol with less toxic groups (e.g., ethers), could mitigate hazards while retaining efficacy .
Preparation Methods
Synthesis of 2-Bromoquinoline-3-carbaldehyde
The Vilsmeier-Haack reaction enables direct formylation of quinoline at position 3. Starting with 2-bromoquinoline, treatment with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) generates 2-bromoquinoline-3-carbaldehyde. This step achieves regioselective formylation, critical for subsequent functionalization.
Reaction Conditions :
Reduction of Aldehyde to Hydroxymethyl
The aldehyde at position 3 is reduced to a primary alcohol using sodium borohydride (NaBH₄) in methanol:
Optimization :
Friedländer Synthesis with Pre-Functionalized Anilines
Friedländer Cyclization
The Friedländer reaction constructs the quinoline core from o-aminobenzaldehyde and a ketone. Using pyrrolidin-1-ylacetone as the ketone precursor introduces the pyrrolidine group during cyclization.
Reaction Protocol :
Post-Cyclization Formylation and Reduction
The resultant 2-pyrrolidin-1-ylquinoline undergoes Vilsmeier-Haack formylation at position 3, followed by NaBH₄ reduction to yield the target alcohol.
Nucleophilic Aromatic Substitution (NAS) on Halogenated Quinolines
Synthesis of 2-Chloroquinoline-3-carbaldehyde
Chlorination of quinoline at position 2 (via radical bromination followed by halogen exchange) precedes Vilsmeier-Haack formylation.
Key Data :
Pyrrolidine Substitution
Heating 2-chloroquinoline-3-carbaldehyde with pyrrolidine in dimethylacetamide (DMAc) at 150°C for 48 hours facilitates NAS.
Challenges :
Claisen-Schmidt Condensation and Reductive Modification
Chalcone Formation
Reacting 2-pyrrolidin-1-ylquinoline-3-carbaldehyde with acetophenone derivatives under Claisen-Schmidt conditions forms α,β-unsaturated ketones.
Conditions :
Selective Reduction
Hydrogenation of the chalcone’s ketone group using Pd/C and H₂ yields the hydroxymethyl derivative:
Optimization :
Mannich Reaction-Based Aminomethylation
Quinoline Methylation and Oxidation
Methylation at position 3 via Friedel-Crafts alkylation, followed by oxidation to a carboxylic acid and reduction to hydroxymethyl, provides the alcohol group.
Critical Steps :
Mannich Reaction for Pyrrolidine Attachment
Reacting 3-hydroxymethylquinoline with pyrrolidine and formaldehyde introduces the amine group at position 2.
Conditions :
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Overall Yield (%) |
|---|---|---|---|
| Vilsmeier-Haack/Buchwald | High regioselectivity, scalable | Requires palladium catalyst | 78 |
| Friedländer | Single-step cyclization | Limited ketone availability | 60 |
| NAS | No transition metals | Low yield, harsh conditions | 55 |
| Claisen-Schmidt | Mild conditions, photochemical initiation | Multi-step reduction required | 75 |
| Mannich Reaction | Direct amine incorporation | Competing side reactions | 50 |
Experimental Characterization
Spectroscopic Validation
Q & A
Q. What are the key synthetic pathways for (2-Pyrrolidin-1-ylquinolin-3-yl)methanol, and what critical reaction conditions influence yield?
The synthesis typically involves:
- Quinoline core formation : Cyclization of aniline derivatives (e.g., via Skraup or Friedländer reactions) to generate the quinoline scaffold .
- Pyrrolidine coupling : Introduction of the pyrrolidine moiety via nucleophilic substitution or Buchwald–Hartwig amination. Reagents like Pd catalysts or CuI may be used .
- Methanol group incorporation : Hydroxymethylation using formaldehyde or reduction of a carbonyl precursor (e.g., NaBH₄ reduction of a ketone intermediate) .
Q. Critical conditions :
- Solvent polarity (DMF or dichloromethane) affects coupling efficiency .
- Microwave-assisted synthesis reduces reaction time and improves yield by ~20% compared to traditional heating .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they elucidate?
- ¹H/¹³C NMR : Assigns protons and carbons in the quinoline (e.g., aromatic protons at δ 7.5–8.5 ppm) and pyrrolidine (N-CH₂ at δ 2.5–3.5 ppm) moieties .
- IR Spectroscopy : Confirms hydroxyl (O-H stretch at ~3300 cm⁻¹) and C-N (pyrrolidine ring at ~1200 cm⁻¹) groups .
- X-ray crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding involving the methanol group). SHELXL software is widely used for refinement .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological harmonization : Standardize assay conditions (e.g., cell lines, incubation time) to reduce variability .
- Dose-response validation : Use multiple concentrations (e.g., 1 nM–100 µM) to confirm IC₅₀ values. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .
- Structural analogs comparison : Synthesize derivatives (e.g., replacing pyrrolidine with piperidine) to isolate pharmacophore contributions .
Q. What computational strategies predict the binding affinity of this compound to biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., quinoline-binding kinases). Validate with experimental IC₅₀ data .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
- QSAR modeling : Correlate substituent electronegativity or steric bulk with activity (e.g., methoxy groups enhance solubility but reduce target affinity) .
Q. How do solvent and pH conditions affect the compound’s stability in pharmacological assays?
- pH-dependent degradation : Monitor via HPLC at pH 2–8. The methanol group may oxidize to a ketone under alkaline conditions (pH > 8) .
- Solvent stability : Use deuterated DMSO for NMR studies; avoid protic solvents (e.g., water) to prevent hydrolysis of the pyrrolidine ring .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks to simulate long-term degradation pathways .
Q. What strategies optimize crystallographic data quality for structural analysis?
- Crystal growth : Use vapor diffusion (e.g., ethanol/water mixtures) to obtain single crystals. Poor diffraction may arise from solvent inclusion .
- Data collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) improves signal-to-noise ratios. SHELXD is recommended for phase determination .
- Refinement : Apply TWIN laws in SHELXL for twinned crystals. R-factors below 5% indicate high accuracy .
Q. What are the limitations of current synthetic methods, and how can they be addressed?
- Low yield in coupling steps : Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂ vs. 2 mol%) .
- Byproduct formation : Use scavengers (e.g., polymer-bound triphenylphosphine) during amination .
- Scalability : Transition from batch to flow chemistry for improved heat/mass transfer in large-scale synthesis .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockout : Confirm target engagement by comparing activity in wild-type vs. gene-edited cell lines .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish specific vs. nonspecific interactions .
- Metabolomic profiling : Track downstream effects (e.g., ATP depletion in cancer cells) via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
